molecular formula C9H17N5 B13207346 5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine

5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine

Katalognummer: B13207346
Molekulargewicht: 195.27 g/mol
InChI-Schlüssel: JERNQUPDZNNWRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to an aminotriazole ring, which imparts distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropylamine with diethylamine and triazole derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Wissenschaftliche Forschungsanwendungen

5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine is unique due to its specific combination of a cyclopropyl group and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C9H17N5

Molekulargewicht

195.27 g/mol

IUPAC-Name

5-(1-aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H17N5/c1-3-14(4-2)8-11-7(12-13-8)9(10)5-6-9/h3-6,10H2,1-2H3,(H,11,12,13)

InChI-Schlüssel

JERNQUPDZNNWRR-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NNC(=N1)C2(CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.